

# Statistical Analysis of Haemodynamic Data from UK-357903 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the available haemodynamic data for UK-357903, a selective phosphodiesterase 5 (PDE5) inhibitor. As publicly available data on UK-357903 is limited to a single preclinical study in spontaneously hypertensive rats (SHR), this report compares its performance with the well-established PDE5 inhibitors, sildenafil and tadalafil, for which a broader range of preclinical and clinical data exists. The guide also includes a comparison with enalapril, an angiotensin-converting enzyme (ACE) inhibitor, which was used as a comparator in the UK-357903 study.

### **Executive Summary**

UK-357903 demonstrated modest blood pressure-lowering effects and selective vasodilation in a preclinical model of hypertension. However, the lack of human clinical trial data for UK-357903 is a significant limitation for a direct comparison with sildenafil and tadalafil, which have well-documented haemodynamic effects in humans. This guide summarizes the available quantitative data, details the experimental protocols, and provides visualizations of the relevant signaling pathway and experimental workflow to aid researchers in understanding the haemodynamic profile of UK-357903 in the context of other vasoactive compounds.

#### **Data Presentation**



Table 1: Haemodynamic Effects of UK-357903 and Enalapril in Spontaneously Hypertensive Rats (SHR)

| Parameter                               | UK-357903<br>(Low Dose:<br>0.133 mg/kg/h) | UK-357903<br>(High Dose:<br>1.33 mg/kg/h) | Enalapril (1<br>mg/kg/h) | Vehicle                  |
|-----------------------------------------|-------------------------------------------|-------------------------------------------|--------------------------|--------------------------|
| Mean Blood<br>Pressure<br>(mmHg)        | Day 1: -11.8[1]                           | Day 1: -15.3[1]                           | Day 1: -14.1             | No significant change    |
| Mesenteric<br>Vascular<br>Conductance   | Significant<br>increase on Day<br>1       | Significant<br>increase on Day<br>1       | Sustained<br>dilatation  | No significant<br>change |
| Hindquarters<br>Vascular<br>Conductance | Significant<br>increase on Day<br>1       | Significant<br>increase on Day<br>1       | Sustained<br>dilatation  | No significant change    |
| Renal Vascular<br>Conductance           | No significant effect                     | No significant effect                     | Sustained<br>dilatation  | No significant change    |
| Heart Rate                              | No significant effect                     | No significant effect                     | Not reported             | No significant change    |

Data extracted from a 4-day continuous infusion study in conscious spontaneously hypertensive rats.[1]

# Table 2: Comparative Haemodynamic Effects of PDE5 Inhibitors in Humans (Sildenafil and Tadalafil)



| Parameter                         | Sildenafil                                                                                    | Tadalafil                                                                   |  |
|-----------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|--|
| Systolic Blood Pressure (supine)  | Mean maximal decrease of ~7-<br>10 mmHg (at therapeutic<br>doses)[2][3]                       | Mean maximal decrease of ~1.6-2 mmHg (20 mg dose)[4] [5]                    |  |
| Diastolic Blood Pressure (supine) | Mean maximal decrease of ~7 mmHg (at therapeutic doses) [2][3]                                | Mean maximal decrease of ~0.8-4.6 mmHg (20 mg dose) [4][5]                  |  |
| Heart Rate                        | No significant change[2][3]                                                                   | No significant change[5]                                                    |  |
| Cardiac Output                    | No significant change in healthy subjects; may increase in patients with heart failure[2] [6] | Not consistently reported to have a significant effect in healthy subjects. |  |
| Systemic Vascular Resistance      | Modest reduction (max ~16%) [2]                                                               | Modest reduction                                                            |  |
| Pulmonary Artery Pressure         | Reduction in patients with pulmonary hypertension[6][7]                                       | Reduction in patients with pulmonary hypertension                           |  |

Note: The haemodynamic effects of sildenafil and tadalafil can be influenced by the underlying health status of the individual (e.g., presence of cardiovascular disease).

## **Experimental Protocols**

# Measurement of Haemodynamic Parameters in Conscious Spontaneously Hypertensive Rats (as per the UK-357903 study)

The following provides a generalized methodology based on the available information for the preclinical evaluation of UK-357903:

 Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.



- Surgical Preparation: Under anesthesia, rats are instrumented with pulsed Doppler flow
  probes around the renal, mesenteric, and hindquarters arteries to measure blood flow. A
  catheter is implanted in a femoral artery for blood pressure and heart rate monitoring, and in
  a femoral vein for drug infusion.
- Recovery: Animals are allowed to recover from surgery before the start of the experiment.
- Drug Administration: UK-357903, enalapril, or vehicle is administered via continuous intravenous infusion for a period of 4 days.
- Data Acquisition: Haemodynamic parameters (mean arterial pressure, heart rate, and regional blood flow) are continuously recorded using a computerized data acquisition system.
- Data Analysis: Vascular conductance is calculated by dividing the regional blood flow by the mean arterial pressure. Statistical analysis is performed to compare the effects of the different treatments over time.

## Mandatory Visualization Signaling Pathway of PDE5 Inhibitors

The primary mechanism of action of UK-357903, sildenafil, and tadalafil is the inhibition of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these drugs lead to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.





Click to download full resolution via product page

Caption: PDE5 inhibitor signaling pathway leading to vasodilation.

#### **Experimental Workflow for Haemodynamic Analysis**

The following diagram illustrates a typical workflow for a preclinical study investigating the haemodynamic effects of a compound like UK-357903.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for haemodynamic assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sildenafil citrate on human hemodynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Phosphodiesterase-5 inhibitors and their hemodynamic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hemodynamic effects of sildenafil in patients with congestive heart failure and pulmonary hypertension: combined administration with inhaled nitric oxide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of intravenous sildenafil on hemodynamics and cardiac sympathetic activity in chronic human heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Analysis of Haemodynamic Data from UK-357903 Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682059#statistical-analysis-of-haemodynamic-datafrom-uk-357903-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com